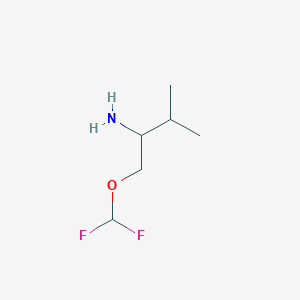
1-(Difluoromethoxy)-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The papers provided do not directly address the synthesis of 1-(Difluoromethoxy)-3-methylbutan-2-amine. However, they do discuss the synthesis of other fluorine-containing compounds. For example, the synthesis of perfluoro-(3-methylbuta-1,2-diene) involves dehydrohalogenation of a fluorinated iodobutane, which suggests that halogenated precursors could be used in the synthesis of fluorine-containing amines as well . Similarly, the use of the trifluoroacetyl protecting group in the synthesis of amines indicates that selective protection and deprotection strategies might be applicable in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics influenced by the presence of the difluoromethoxy group. The papers discuss the molecular structures of various sulfur-nitrogen and silicon-containing compounds, highlighting the impact of electronegative substituents on bond lengths and electron delocalization . These principles could be extrapolated to predict the influence of the difluoromethoxy group on the molecular geometry and electronic distribution of the target compound.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the chemical properties of similar structures discussed in the papers. For instance, the reactivity of perfluoro-(3-methylbuta-1,2-diene) with nucleophiles suggests that the difluoromethoxy group in this compound might also be reactive towards nucleophilic attack . Additionally, the reaction of tetrafluorosilane with amines to form compounds with donor-acceptor bonds indicates that the amine group in the target compound could participate in similar reactions .
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of this compound, they do offer data on related compounds. For example, the synthesis of fluorinated compounds and their characterization using NMR and IR spectroscopy could be relevant for determining the properties of the target compound . The stability of the trifluoroacetyl protecting group under various conditions provides insight into the potential stability of the difluoromethoxy group in different environments .
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches to Perfluorochemicals
Researchers have developed a new, safe, and effective technique for the synthesis of perfluorochemicals, including isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are challenging to prepare using classical methods. This method, termed the liquid-phase photofluorination with undiluted fluorine, leverages UV irradiation for synthesis, demonstrating potential applications for 1-(Difluoromethoxy)-3-methylbutan-2-amine in the preparation of F-ethers and related compounds (Scherer, Yamanouchi, & Onox, 1990).
Complex Formation with Proton Donors
Study on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including this compound, reveals insights into the possibility of homoconjugated NHN+ cation formation. This research offers a deeper understanding of the chemical behavior of such amines in complex molecular structures (Castaneda, Denisov, & Schreiber, 2001).
Chemosensitive Chlorophyll Derivatives
The study on chemosensitive chlorophyll derivatives for optical detection of various amines highlights the potential of this compound in environmental monitoring and analytical chemistry. Such derivatives can selectively detect primary amines, including this compound, by absorption spectral change, indicating its application in sensing technologies (Tamiaki et al., 2013).
Polyelectrolyte Amination
Research on the kinetics of amination of chloromethylated polystyrene with 2-aminobutanol provides insights into polymer chemistry applications of this compound. This work contributes to understanding the modification of polymers for enhanced material properties, indicating the compound's relevance in materials science and engineering (Kawabe & Yanagita, 1971).
Propiedades
IUPAC Name |
1-(difluoromethoxy)-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c1-4(2)5(9)3-10-6(7)8/h4-6H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJIKUAWCLUVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

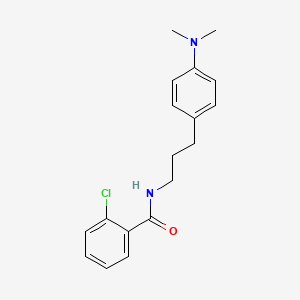
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

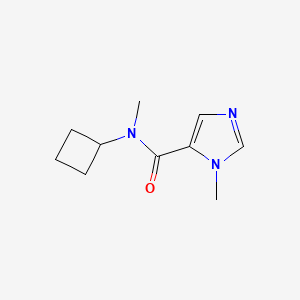
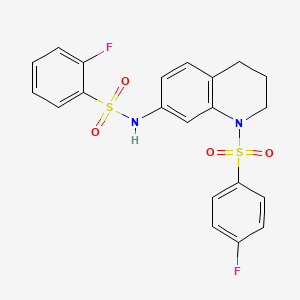
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)
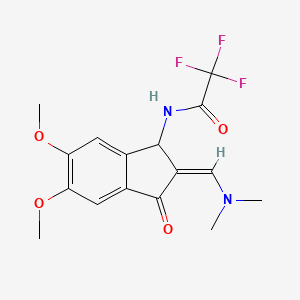
![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)